molecular formula C9H4FN3O2 B189261 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate CAS No. 6426-59-1

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate

Cat. No. B189261
CAS RN: 6426-59-1
M. Wt: 205.15 g/mol
InChI Key: VNQQLHXLCIQNRP-UHFFFAOYSA-N
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Description

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative with a diazonium group and a fluoro substituent. This compound has been synthesized using various methods and has shown promising results in various scientific fields.

Mechanism Of Action

The mechanism of action of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair in eukaryotic cells.

Biochemical And Physiological Effects

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate in lab experiments is its broad-spectrum antibacterial and antiviral activity. This compound has also been found to be effective against antibiotic-resistant bacteria. However, one of the limitations of using this compound in lab experiments is its cytotoxicity. This compound has been found to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as viral infections and autoimmune diseases.

Synthesis Methods

The synthesis of 3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been achieved using different methods. One of the most common methods is the reaction of 2,3-diaminopyridine with 2-fluoro-4-nitrophenyl diazonium salt. The product obtained is then treated with acetic anhydride to obtain the final product. Other methods include the reaction of 2-amino-3-fluoropyridine with 2,4-dinitrophenyl diazonium salt and the reaction of 2-amino-3-fluoropyridine with 2,4,6-trinitrophenyl diazonium salt.

Scientific Research Applications

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

6426-59-1

Product Name

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate

Molecular Formula

C9H4FN3O2

Molecular Weight

205.15 g/mol

IUPAC Name

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate

InChI

InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15)

InChI Key

VNQQLHXLCIQNRP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N

Other CAS RN

6426-59-1

Origin of Product

United States

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